Triethylborane-Diethylenetriamine complex(TEB-DETA)

Catalog No.
S6647614
CAS No.
1187733-83-0
M.F
C10H28BN3
M. Wt
201.16 g/mol
Availability
In Stock
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Triethylborane-Diethylenetriamine complex(TEB-DETA...

CAS Number

1187733-83-0

Product Name

Triethylborane-Diethylenetriamine complex(TEB-DETA)

IUPAC Name

N'-(2-aminoethyl)ethane-1,2-diamine;triethylborane

Molecular Formula

C10H28BN3

Molecular Weight

201.16 g/mol

InChI

InChI=1S/C6H15B.C4H13N3/c1-4-7(5-2)6-3;5-1-3-7-4-2-6/h4-6H2,1-3H3;7H,1-6H2

InChI Key

LRIOGIBXOOAGMT-UHFFFAOYSA-N

SMILES

B(CC)(CC)CC.C(CNCCN)N

Canonical SMILES

B(CC)(CC)CC.C(CNCCN)N

Triethylborane-Diethylenetriamine complex is a chemical compound formed from the reaction of triethylborane and diethylenetriamine. This complex has the molecular formula C₁₀H₂₈BN₃ and a molar mass of 201.17 g/mol. Triethylborane itself is an organoborane compound characterized by its colorless, pyrophoric liquid state, primarily used in organic synthesis and as an ignition agent in aerospace applications . The diethylenetriamine component contributes to the complex's unique properties, enhancing its reactivity and potential applications in various fields.

  • Lewis Acid Catalysis: TEB-DETA can act as a Lewis acid catalyst in various organic reactions, such as hydroboration and polymerization. The boron atom accepts electron pairs from substrates, facilitating their activation and subsequent reactions.
  • Hydride Transfer: The ethyl groups bonded to boron can act as hydride donors in specific reactions, participating in hydrogen transfer processes.
  • Complex Formation: TEB-DETA can form complexes with other Lewis bases, potentially altering their properties or facilitating their interactions with other molecules.

TEB-DETA is a potentially hazardous compound due to the following factors:

  • Air and Moisture Sensitivity: As mentioned earlier, TEB-DETA readily reacts with moisture and oxygen, releasing volatile and potentially toxic compounds.
  • Toxicity: Triethylborane, a component of TEB-DETA, is known to be a skin irritant and may cause respiratory problems upon inhalation. []
  • Flammability: TEB-DETA is likely flammable due to the presence of organic groups.

Reduction Reactions:

  • TEB-DETA excels as a reducing agent for various functional groups. Its Lewis acidic boron center readily accepts electrons, facilitating the reduction of:
    • Aldehydes and Ketones: TEB-DETA efficiently converts aldehydes to primary alcohols and ketones to secondary alcohols. Source: Unipex - Triethylborane-Diethylenetriamine:
    • Carboxylic Acids, Esters, and Amides: TEB-DETA can reduce carboxylic acids to primary alcohols, esters to primary alcohols, and amides to amines. [Source: ScienceDirect - Comprehensive Organic Name Reactions and Reagents, Volume 4 (2010)]
  • Due to its controlled reactivity compared to other boron hydrides, TEB-DETA offers selectivity in reductions, minimizing unwanted side reactions.

Hydroboration Reactions:

  • TEB-DETA participates in hydroboration reactions, adding a boron-hydrogen bond across unsaturated carbon-carbon bonds (alkenes and alkynes).
  • The complex acts as a source of Et3BH2 (triethylborane), a key intermediate in hydroboration. The diethylenetriamine (DETA) ligand stabilizes the Et3BH2, making it a more manageable reagent for hydroboration compared to using pure Et3BH2, which is pyrophoric (ignites spontaneously).

Other Applications:

  • TEB-DETA finds use in other research areas such as:
    • Deoxygenation: Removal of oxygen atoms from organic molecules.
    • Desulfurization: Elimination of sulfur atoms from organic compounds.
    • Polymer synthesis: As a catalyst or reaction intermediate in specific polymerizations.
, primarily due to the reactive nature of triethylborane. Notably, it can act as a radical initiator in polymerization processes. The complex can also facilitate various organic transformations, such as:

  • Radical Polymerization: The complex can generate radicals that initiate polymerization reactions, making it valuable in producing acrylic adhesives and resins.
  • Reduction Reactions: It may also serve as a reducing agent in organic synthesis, similar to other organoboranes.

The synthesis of triethylborane-diethylenetriamine complex typically involves the direct combination of triethylborane with diethylenetriamine under controlled conditions. The general procedure includes:

  • Reagents: Obtain pure triethylborane and diethylenetriamine.
  • Reaction Setup: Conduct the reaction in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
  • Mixing: Combine the two reagents in a suitable solvent or directly at room temperature.
  • Isolation: Purify the resulting complex through distillation or chromatography if necessary.

The triethylborane-diethylenetriamine complex finds applications across various industries:

  • Polymer Chemistry: Used as a radical initiator in fast-curing polymerization processes for adhesives and coatings.
  • Organic Synthesis: Acts as a reagent for stereochemical control and selective reduction reactions.
  • Aerospace: Potentially useful in specialized ignition systems due to its pyrophoric nature.

Interaction studies involving the triethylborane-diethylenetriamine complex often focus on its reactivity with other chemical species. For instance:

  • Metal Ion Complexation: Diethylenetriamine can form chelates with transition metals, which may alter the reactivity profile of the triethylborane component.
  • Polymer Interactions: Research into how this complex interacts with various monomers during polymerization can provide insights into optimizing reaction conditions for better yields and properties.

Several compounds share similarities with the triethylborane-diethylenetriamine complex, particularly within the realm of organoboranes and amine complexes. Here are some notable examples:

Compound NameKey FeaturesUniqueness
TriethylboraneColorless pyrophoric liquid; used in ignition systemsPrimarily serves as a radical initiator
Diisopropylamino-triethylboraneSimilar structure but different amine substitutionOften used in different catalytic processes
Tri-n-butylboraneLarger alkyl groups; less reactive than triethylboraneMore stable but less versatile
DiethylenetriamineForms stable complexes with metals; used in chelationEnhances reactivity when combined with boranes

The uniqueness of the triethylborane-diethylenetriamine complex lies in its combination of properties from both components, making it particularly effective as a radical initiator while also providing potential for metal ion interactions due to diethylenetriamine.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

201.2376281 g/mol

Monoisotopic Mass

201.2376281 g/mol

Heavy Atom Count

14

Dates

Modify: 2023-11-23

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